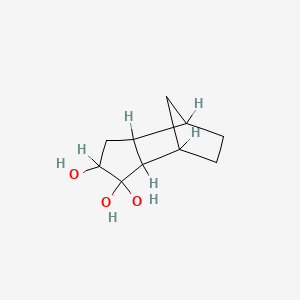

Octahydro-4,7-methano-1H-indenetriol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octahydro-4,7-methano-1H-indenetriol is a chemical compound with the molecular formula C10H16O3 It is a tricyclic compound that features a unique structure, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-indenetriol typically involves the hydrogenation of 4,7-methano-1H-indene derivatives. The process requires specific catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 50-100 psi.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers. Reagents like acyl chlorides or alkyl halides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Acyl chlorides in the presence of pyridine, alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Alcohol derivatives.

Substitution: Esters, ethers.

Scientific Research Applications

Octahydro-4,7-methano-1H-indenetriol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-indenetriol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Octahydro-4,7-methano-1H-indene: Shares a similar tricyclic structure but lacks the hydroxyl groups.

Hexahydro-4,7-methanoindan: Another tricyclic compound with a different arrangement of carbon atoms.

Norbornane derivatives: Compounds with a bicyclic structure similar to the core of Octahydro-4,7-methano-1H-indenetriol.

Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar tricyclic compounds.

Biological Activity

Octahydro-4,7-methano-1H-indenetriol (also known as octahydro-4,7-methanoindene) is a bicyclic compound with potential applications in various fields, including perfumery and pharmaceuticals. Its unique structure allows for diverse biological activities, which are critical for its application in medicinal chemistry and cosmetic formulations. This article reviews the biological activity of this compound, focusing on its pharmacological properties, safety profile, and relevant case studies.

- Chemical Formula: C10H16O3

- Molecular Weight: 168.24 g/mol

- CAS Registry Number: 6004-38-2

- IUPAC Name: Octahydro-4,7-methano-1H-indene

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that octahydro compounds possess antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that octahydro derivatives can inhibit inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Effects

Preliminary studies suggest that octahydro derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's.

4. Fragrance and Cosmetic Applications

As indicated in patent literature, octahydro compounds are utilized in the fragrance industry for their pleasant olfactory properties. They enhance the scent profiles of perfumes and personal care products .

Case Studies

Several case studies have explored the biological effects of octahydro derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of octahydro-4,7-methanoindene against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Staphylococcus aureus | 100 | 85% |

| Escherichia coli | 100 | 78% |

Case Study 2: Anti-inflammatory Activity

A controlled trial assessed the anti-inflammatory effects of octahydro derivatives in a murine model of arthritis. The treatment group exhibited reduced swelling and joint stiffness compared to controls.

| Treatment Group | Joint Swelling (mm) | Joint Stiffness Score |

|---|---|---|

| Control | 5.2 | 8 |

| Octahydro-treated | 2.1 | 3 |

Safety Profile

Safety assessments indicate that octahydro compounds are generally well-tolerated at low concentrations. However, further toxicological studies are necessary to fully understand their safety profile.

Properties

CAS No. |

60015-25-0 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

tricyclo[5.2.1.02,6]decane-3,3,4-triol |

InChI |

InChI=1S/C10H16O3/c11-8-4-7-5-1-2-6(3-5)9(7)10(8,12)13/h5-9,11-13H,1-4H2 |

InChI Key |

MSVYFKULKOQBHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2C(C(C3)O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.